
Methyl 3-(3-oxocyclobutyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(3-oxocyclobutyl)propanoate” is a chemical compound with the molecular formula C8H12O3 . It has a molecular weight of 156.18 . The CAS number for this compound is 1019842-24-0 .
Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 224.6±13.0 °C and a predicted density of 1.103±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Flavoring Applications
- Synthesis for Tobacco Flavoring : Methyl 3-(2-oxo-cyclohexyl)propionate, a closely related compound, is synthesized through the Michael addition of cyclohexanone to methyl acrylate. This compound is a key intermediate in the synthesis of octahydro-2H-1-benzopyran-2-one, used as a tobacco additive (Zhao Yu, 2010).
Medical and Biological Research
Analysis of Antimalarial Drug Metabolites : Research includes developing methods for quantifying the major active metabolite of an antimalarial drug in blood, using gas chromatography/mass spectrometry. This process involves pyrolyzing the metabolite to a cyclohexanone pyrolysis product for quantitation (A. Theoharides et al., 1988).
Histamine H3 Receptor Antagonists : A novel histamine H3 receptor antagonist with high affinity for human and rat H3 receptors has been studied, showing potential for therapeutic use in dementia and Alzheimer's disease (A. Medhurst et al., 2007).
Chemical Synthesis and Industrial Applications
Synthesis of Spiro- and Dispirotetrahydropyrane-Diones : This research involves the reaction of methyl 3-(1-bromocyclobutyl)-2,2-dimethyl-3-oxopropanoates with zinc and aromatic aldehydes, highlighting the versatility of methyl 3-based compounds in organic synthesis (N. F. Kirillov & V. S. Melekhin, 2009).
Development of Cancer Therapy Drugs : The synthesis and evaluation of a novel nanosize drug candidate for cancer therapy, including its controlled release formulation and cytotoxic effects against cancer cell lines, showcases the application in drug design and development (Yasemin Budama-Kilinc et al., 2020).
Vinylogous Anomeric Effect in Organic Chemistry : Research into the conformational behavior of trans-3-alkyl-2-chlorocyclohexanones and their derivatives highlights the importance of methyl 3-based structures in studying fundamental organic chemistry (S. Denmark et al., 1990).
Thermochemistry and Kinetics of Esters : Studies on ethyl propanoate and methyl butanoate provide insights into the initiation reactions and intermediate products from unimolecular decomposition, which is crucial for understanding fuel combustion and pyrolysis processes (A. El‐Nahas et al., 2007).
Environmental and Agricultural Research
Physiological Effects of Herbicides : Research into the effects of methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate on various plants provides insights into herbicide action mechanisms and plant physiology (M. Shimabukuro et al., 1978).
Synthesis of Biofuels : The use of Baeyer-Villiger monooxygenases to produce methyl propanoate, a precursor for polymethyl methacrylates, demonstrates the application in renewable energy and green chemistry (Hugo L van Beek et al., 2014).
Safety and Hazards
The safety symbols for “Methyl 3-(3-oxocyclobutyl)propanoate” include the GHS07 symbol, and the hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, and P305+P351+P338 . Please refer to the material safety data sheet (MSDS) for more detailed safety information.
Propriétés
IUPAC Name |
methyl 3-(3-oxocyclobutyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)3-2-6-4-7(9)5-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKVUZPDPUYBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

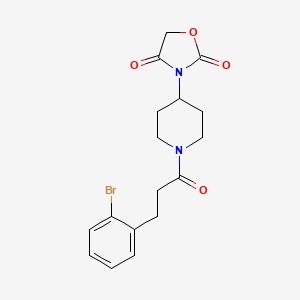

![N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide](/img/structure/B2662234.png)
![(4-Phenylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone](/img/structure/B2662239.png)

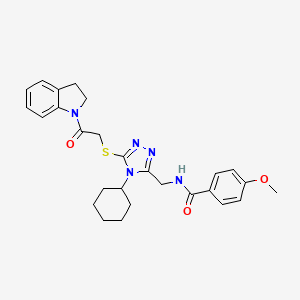
![5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile](/img/structure/B2662242.png)
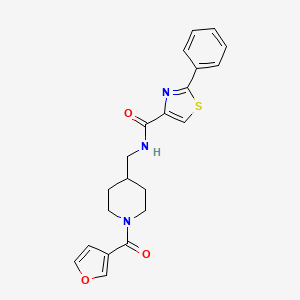
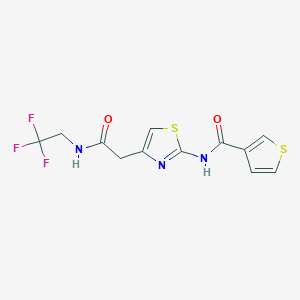
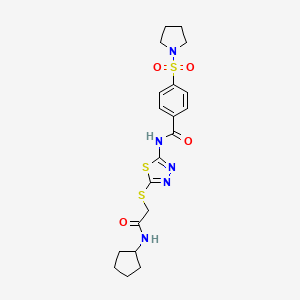
![5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2662246.png)


